

# Application Note: Preparation and Handling of AS1975063 (TAS-116) Stock Solutions

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## Compound of Interest

Compound Name:	AS1975063
CAS No.:	955925-61-8
Cat. No.:	B605609

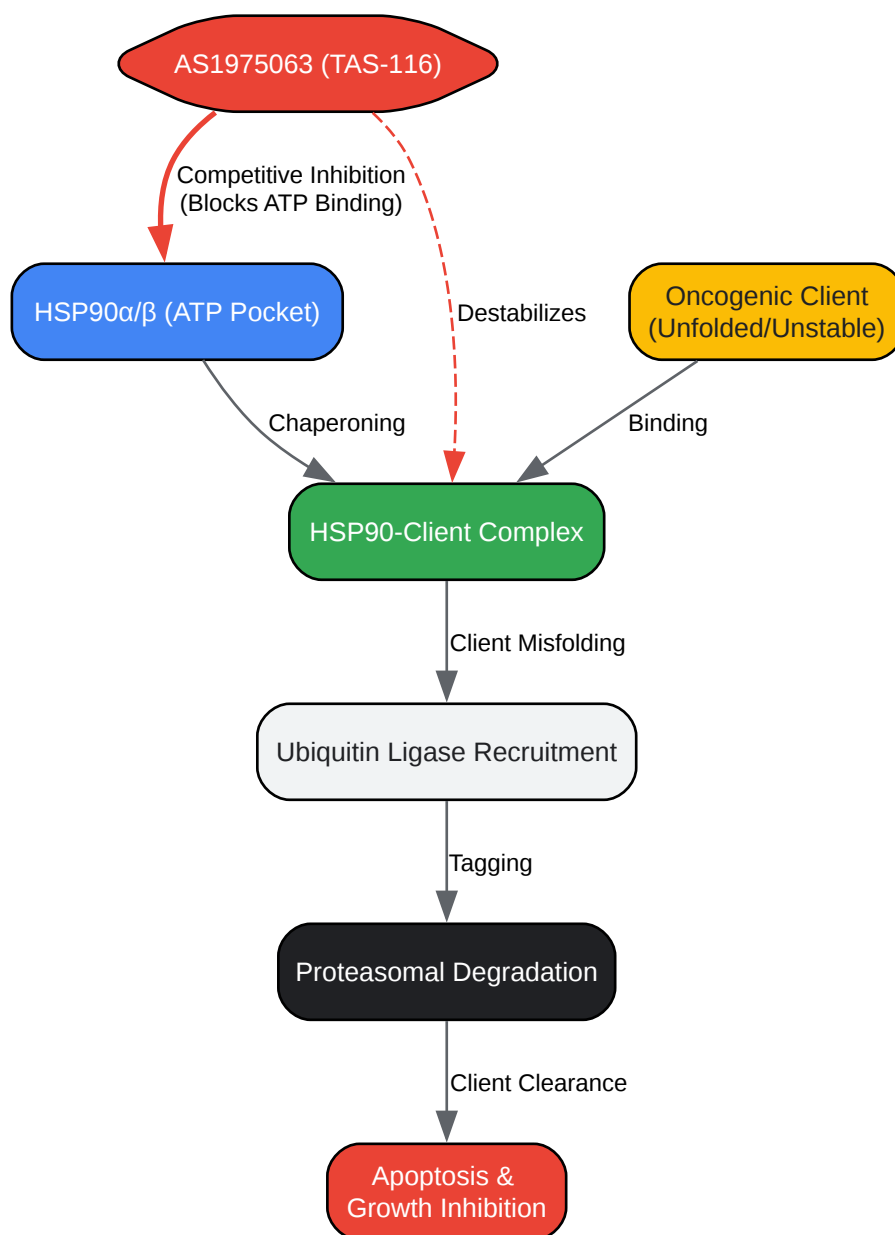
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## Introduction & Mechanism

**AS1975063** (TAS-116) is a highly selective, orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90) isoforms  $\alpha$  and  $\beta$ .<sup>[1]</sup> Unlike first-generation HSP90 inhibitors (e.g., geldanamycin derivatives), TAS-116 does not inhibit the endoplasmic reticulum paralog GRP94 or mitochondrial TRAP1, resulting in a distinct safety profile with reduced ocular toxicity.<sup>[1]</sup>

Mechanistic Insight: HSP90 acts as a molecular chaperone for "client proteins" (e.g., HER2, BRAF, EGFR, AKT) that are critical for oncogenic signaling. TAS-116 binds competitively to the ATP-binding pocket of HSP90, preventing the conformational changes required for client protein folding.<sup>[1][2]</sup> This leads to the ubiquitination and proteasomal degradation of these oncogenic clients.<sup>[1][2]</sup>

## Mechanism of Action Diagram



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Figure 1: Mechanism of action for **AS1975063** (TAS-116) inducing proteasomal degradation of oncogenic client proteins.

## Chemical & Physical Properties[1][2][3][4][5][6][7][8][9][10]

Property	Specification
Chemical Name	Pimitespib (TAS-116)
CAS Number	1260533-36-5
Molecular Formula	C <sub>25</sub> H <sub>26</sub> N <sub>8</sub> O
Molecular Weight	454.53 g/mol
Solubility (DMSO)	≥ 50 mg/mL (110 mM)
Solubility (Water)	Insoluble
Solubility (Ethanol)	Soluble (lower stability than DMSO)
Appearance	White to off-white solid powder

## Critical Expertise: Solubility & Stability

As a Senior Application Scientist, I emphasize that the integrity of your biological data begins with the quality of your stock solution.

- **Solvent Choice:** DMSO (Dimethyl Sulfoxide) is the gold standard for TAS-116 stock preparation.<sup>[1][2]</sup> While ethanol is possible, DMSO offers superior solubility and prevents precipitation upon freezing.<sup>[2]</sup>
- **Hygroscopicity:** Anhydrous DMSO (>99.9%) must be used.<sup>[1][2]</sup> Water absorption from the atmosphere can induce precipitation of the hydrophobic compound over time.<sup>[1][2]</sup>
- **Freeze-Thaw Cycles:** TAS-116 is relatively stable, but repeated freeze-thaw cycles can cause micro-precipitation.<sup>[1][2]</sup> Single-use aliquots are mandatory for consistent IC50 determination.
- **Aqueous Instability:** Do not store TAS-116 in aqueous buffers (PBS, media) for more than 24 hours. Prepare working solutions immediately before use.

## Protocol: Preparation of Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution, a standard concentration for in vitro screening.[2]

## Materials Required[2][11][14][15]

- **AS1975063** Powder (stored at -20°C).[1][2][3]
- Anhydrous DMSO (sterile filtered).[1][2]
- Vortex mixer.[1][2]
- Amber glass vials or polypropylene microcentrifuge tubes (light protection is recommended).  
[1][2]

## Calculation Logic

Example Calculation: To prepare 10 mM stock from 5 mg of powder:

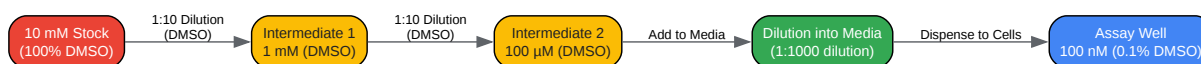
## Step-by-Step Procedure

- **Equilibration:** Remove the vial of **AS1975063** powder from -20°C storage and allow it to equilibrate to room temperature for 15 minutes before opening. This prevents condensation of atmospheric moisture inside the vial.[1][2]
- **Weighing:** Accurately weigh the desired amount of powder (e.g., 5 mg) into a sterile vial.
- **Solvent Addition:** Add the calculated volume of Anhydrous DMSO (e.g., 1.10 mL for 5 mg).
- **Dissolution:** Vortex vigorously for 30-60 seconds. The solution should be clear and colorless.
  - **Troubleshooting:** If particles persist, warm the solution to 37°C for 2-3 minutes and vortex again. Sonicate only if absolutely necessary, as heat generation can degrade the compound.[2]
- **Aliquoting:** Immediately dispense the stock solution into small aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.
- **Storage:** Store aliquots at -80°C (stable for 1 year) or -20°C (stable for 6 months).

## Protocol: Serial Dilution for In Vitro Assays

Objective: Create a working concentration range (e.g., 10  $\mu\text{M}$  to 1 nM) while maintaining a constant DMSO concentration (usually < 0.1%) to avoid solvent toxicity.

### Workflow Diagram



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Figure 2: Serial dilution workflow ensuring constant DMSO concentration in the final assay.

### Procedure

- Intermediate Dilutions (100% DMSO): Perform serial dilutions (e.g., 1:3 or 1:10) using pure DMSO.[1][2] This keeps the compound soluble during the dilution process.[1][2]
- Preparation of 1000x Stocks: If your final assay top concentration is 1  $\mu\text{M}$ , prepare a 1 mM stock in DMSO.
- Final Dilution into Media: Dilute the 1000x DMSO stock 1:1000 into pre-warmed culture media.
  - Example: Add 1  $\mu\text{L}$  of 1 mM stock to 999  $\mu\text{L}$  of media.
  - Result: 1  $\mu\text{M}$  TAS-116 in media with 0.1% DMSO.
- Mixing: Mix media thoroughly by inversion. Do not vortex media aggressively to avoid protein denaturation (foaming).[1][2]

### In Vivo Formulation (Oral Gavage)[12][15]

For animal studies, DMSO is often too toxic for high-volume administration.[1][2] TAS-116 is orally bioavailable and requires a suitable vehicle.[1][2]

Recommended Vehicle:

- 0.5% Methylcellulose (MC) + 400 cps in water.[1][2]
- Alternative: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (for higher solubility requirements).[1][2]

Preparation Protocol (Suspension in MC):

- Weigh the required amount of TAS-116 powder.[1][2]
- Add a small volume of 0.5% MC solution to wet the powder.[1][2]
- Grind with a mortar and pestle or homogenize to create a uniform paste.[1][2]
- Gradually add the remaining volume of 0.5% MC while mixing to achieve the final concentration (e.g., 6 mg/mL for a 60 mg/kg dose at 10 mL/kg volume).
- Note: This forms a suspension. Vortex well immediately before oral gavage.[1][2]

## References

- Ohkubo, S., et al. (2015). "TAS-116, a highly selective inhibitor of heat shock protein 90 $\alpha$  and  $\beta$ , demonstrates potent antitumor activity and minimal ocular toxicity in preclinical models." [2][4] *Molecular Cancer Therapeutics*, 14(1), 14-22.[1][2][4] [Link](#)
- Suzuki, R., et al. (2015). "Anti-tumor activities of selective HSP90 $\alpha$ / $\beta$  inhibitor, TAS-116, in combination with PS-341 in multiple myeloma." [1][2][4] *Leukemia*, 29(2), 510-514.[1][2][4] [Link](#)
- MedChemExpress. "Pimipitespib (TAS-116) Product Information." [Link](#)
- Selleck Chemicals. "TAS-116 (Pimipitespib) Protocol and Safety Data." [Link](#)

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## Sources

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- [2. Nitrothal-isopropyl | C14H17NO6 | CID 43704 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. TAS-116|TAS116-HSP90 inhibitor|DC Chemicals \[dcchemicals.com\]](#)
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